Aplysistatin
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Overview
Description
Aplysistatin is a bromine-containing sesquiterpenoid compound first isolated from the sea hare Aplysia angasi in 1977 . It is known for its significant inhibitory activity against murine lymphocytic leukemia P-388 . This compound is a secondary metabolite that exhibits a variety of biological activities, including anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aplysistatin can be synthesized through a biomimetic approach. One of the key steps involves the Wittig reaction of a keto ester with homogeranyl triphenylphosphonium ylid to form the desired intermediate . Another approach involves the cyclization of olefinic ketoesters to form monocyclic and bicyclic ketoesters, which are then converted to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Aplysistatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Aplysistatin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: this compound is used to investigate the biological activities of marine natural products.
Medicine: Its anti-inflammatory and anti-cancer properties make it a potential candidate for drug development.
Mechanism of Action
Aplysistatin exerts its effects by inhibiting the production of nitric oxide and prostaglandin-E2 in lipopolysaccharide-stimulated macrophages . It achieves this by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 . These actions suggest that this compound modulates inflammatory pathways, making it a potent anti-inflammatory agent.
Comparison with Similar Compounds
- Palisadin A
- 5-Acetoxypalisadin B
- Palisol
Comparison: Aplysistatin is unique due to its specific bromine-containing sesquiterpenoid structure and its potent inhibitory activity against murine lymphocytic leukemia P-388 . While similar compounds like palisadin A and 5-acetoxypalisadin B also exhibit anti-inflammatory properties, this compound’s unique structure and biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
62003-89-8 |
---|---|
Molecular Formula |
C15H21BrO3 |
Molecular Weight |
329.23 g/mol |
IUPAC Name |
7-bromo-6,6,9a-trimethyl-5,5a,7,8,9,10a-hexahydro-1H-furo[3,4-b][1]benzoxepin-3-one |
InChI |
InChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3 |
InChI Key |
BEMNKPXNGWTBLQ-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H](O2)COC3=O)(C)C)Br |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
Appearance |
Solid powder |
Key on ui other cas no. |
62003-89-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aplysistatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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